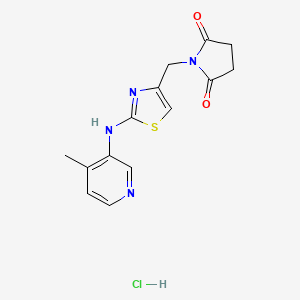
1-((2-((4-Methylpyridin-3-yl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-((4-Methylpyridin-3-yl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C14H15ClN4O2S and its molecular weight is 338.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Design and Hypoglycemic Activity
Research has demonstrated the synthesis and evaluation of thiazolidine-2,4-diones derivatives, showcasing their role in hypoglycemic activity. These compounds, including various substituted pyridines and purines containing 2,4-thiazolidinedione, were designed to target insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mice models. The structure-activity relationships explored offer insights into the molecular designs conducive to clinical applications for diabetes management (Oguchi et al., 2000); (Kim et al., 2004).
Urease Inhibition
Compounds related to the queried chemical have been synthesized and evaluated for their urease inhibition capabilities, suggesting potential applications in treating diseases related to urease activity. The synthesis involved various derivatives, highlighting the compound's flexibility in addressing specific biological targets (Rauf et al., 2010).
Synthesis Efficiency and Chemical Intermediates
Efficient synthesis routes for related compounds, such as 3,5-disubstituted-2-pyridylpyrroles, highlight their potential as chemical intermediates in pharmaceutical research. This efficiency opens up pathways for the creation of novel therapeutic agents with specific biological activities (Klappa et al., 2002).
Structural Characterization and Crystallography
Structural characterization of polymorphs and derivatives provides crucial insights into the molecular frameworks that enable specific biological activities. Such research underpins the rational design of therapeutic agents, showcasing the direct link between structure and function in medicinal chemistry (Böck et al., 2020).
Antimicrobial and Anticancer Potential
The synthesis and biological evaluation of novel compounds reveal significant antimicrobial and anticancer activities. These findings point to the potential use of such compounds in developing new treatments for infectious diseases and cancer, underscoring the importance of chemical innovation in expanding therapeutic options (Jain et al., 2006); (Temple et al., 1983).
Wirkmechanismus
Target of Action
Compounds with a similar 2-aminothiazole moiety have been found to exhibit a wide range of biological activities, including anticancer, antiepileptic, neuroprotective, antidiabetic, antihypertensive, anti-inflammatory, antiviral, antibiotic, and antileishmanial properties . These compounds may target various proteins or enzymes involved in these biological processes.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks . The specific interactions of this compound with its targets would depend on the nature of the targets and the structural features of the compound.
Biochemical Pathways
Thiazole derivatives have been reported to disturb cell wall biosynthesis by obstructing mycolic acid synthesis in mycobacterium tuberculosis . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit various biological effects, such as antimicrobial, antifungal, anti-inflammatory, and antitumor or cytotoxic activities . The specific effects of this compound would depend on its mode of action and the nature of its targets.
Eigenschaften
IUPAC Name |
1-[[2-[(4-methylpyridin-3-yl)amino]-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S.ClH/c1-9-4-5-15-6-11(9)17-14-16-10(8-21-14)7-18-12(19)2-3-13(18)20;/h4-6,8H,2-3,7H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPCOTDHXGZYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


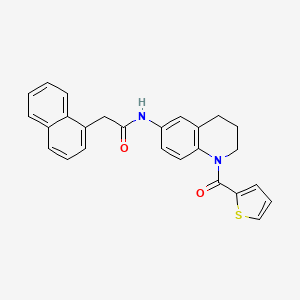

![(E)-4-(Dimethylamino)-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2532011.png)


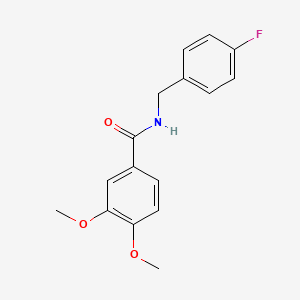
![Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2532017.png)
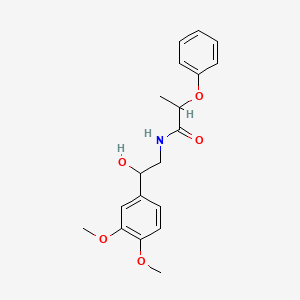
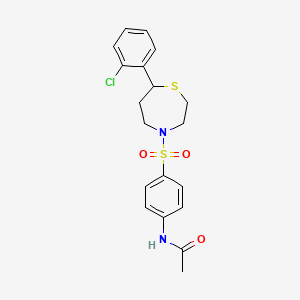
![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)
![8-(4-Fluorophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2532026.png)

